N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
triphenyl(1H-1,2,4-triazol-5-ylimino)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4P/c1-4-10-17(11-5-1)25(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20-21-16-22-23-20/h1-16H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYAKYUNBUSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NC=NN2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine typically involves the reaction of triphenylphosphine with a suitable precursor of the 1H-1,2,4-triazol-3-amine. One common method is the reaction of triphenylphosphine with an acetylenic ester and an aroyl isocyanate, which generates the desired product through a multi-step process . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of Triazole-Phosphoranylidene Systems
Triazole derivatives with phosphoranylidene groups are known to participate in:
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Nucleophilic substitution reactions at the phosphorus center.
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Tautomerism-driven rearrangements , especially in protic solvents.
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Coordination chemistry via nitrogen and phosphorus lone pairs.
Key Analogous Reactions:
Antifungal and Biological Activity Context
While not directly addressing the compound, studies on similar triazole-amines highlight:
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Structural flexibility : Substituents on the triazole ring (e.g., halogens, methyl groups) modulate reactivity and stability.
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Hydrogen-bonding networks : Influence tautomerism and interaction with biological targets .
Synthetic Pathways for Analogues
Key steps from related systems:
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Microwave-assisted synthesis : Used for N-substituted triazole-propanamides (e.g., succinimide ring opening) .
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Reductive amination : For introducing tertiary amine groups .
Critical Gaps in Literature
No peer-reviewed studies specifically detailing:
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Kinetics or thermodynamics of reactions involving N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine.
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Catalytic applications or mechanistic studies.
Recommended Research Directions
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Comparative studies with N-(triphenylphosphoranylidene)aniline to isolate triazole-specific effects.
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DFT calculations to predict reaction pathways.
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Exploratory synthesis focusing on cross-coupling or photochemical reactions.
Scientific Research Applications
N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine involves its ability to act as a nucleophile or electrophile in chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various transformations. Molecular targets and pathways involved depend on the specific application and reaction context, but generally include interactions with other reactive species to form new chemical bonds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Structural Features
The 1,2,4-triazol-3-amine core is highly versatile, allowing diverse substitutions that modulate reactivity and bioactivity. Key analogs include:
Key Insight : The phosphoranylidene group in the target compound likely enhances electron deficiency, making it a stronger ligand for metal coordination compared to aryl or alkyl substituents.
Anticancer Potential
- N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine Mn(II) Complex : Exhibits anticancer activity via G0/G1 cell cycle arrest, ROS generation, and mitochondrial dysfunction .
- 5-Phenyl Derivatives : Demonstrated cytotoxicity in vitro, with structural variations (e.g., nitro groups) influencing potency .
Antimicrobial Activity
- Schiff Base Derivatives (e.g., N-[(E)-(5-Methylthiophen-2-yl)methylidene]-1H-1,2,4-triazol-3-amine) : Exhibit antimicrobial properties via hydrogen bonding and π-π interactions .
Hypothesis : The phosphazene group could enhance membrane permeability, improving antimicrobial activity compared to Schiff bases.
Analytical Data
- NMR and MS : 5-Phenyl derivatives show distinct aromatic proton splitting (δ 7.39–7.92 ppm) and LC-MS confirmation of molecular ions .
- Crystallography : Schiff base analogs form polymeric chains via N–H⋯N hydrogen bonds, with dihedral angles <10° between heterocycles .
Implication for Target Compound : The phosphazene group may disrupt hydrogen bonding, leading to altered crystal packing and solubility.
Physicochemical and Toxicological Profiles
- Amizol (3-Amino-1H-1,2,4-triazole): High water solubility (280 g/L at 25°C) and low acute toxicity (rat oral LD50 >10,000 mg/kg) .
- Chlorobenzylidene Derivatives : Increased lipophilicity from chloro substituents may enhance tissue penetration but raise toxicity concerns.
Prediction for Target Compound : The triphenylphosphoranylidene group likely reduces aqueous solubility but may improve stability against metabolic degradation. Toxicity data would require empirical validation.
Biological Activity
N-(triphenylphosphoranylidene)-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a triazole ring system, which is known for its diverse biological activities. The incorporation of triphenylphosphoranylidene enhances its stability and reactivity. The general structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. The triazole core is implicated in various mechanisms that inhibit tumor growth and angiogenesis. For instance, studies have shown that aryl-substituted 3-amino-1,2,4-triazoles demonstrate potent antiproliferative effects against multiple cancer cell lines.
Key Findings:
- Dual Action: Compounds with a 3-amino-1,2,4-triazole structure have shown dual anticancer activity by targeting both tumor proliferation and angiogenesis .
- IC50 Values: Several derivatives have been reported with IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi.
Research Insights:
- Broad Spectrum: Triazole compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as antifungal activity .
- Mechanism of Action: The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.
Table 1: Biological Activities of Selected Triazole Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/EC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HCT-116 | 6.2 | |
| Compound B | Antimicrobial | E. coli | 12.5 | |
| Compound C | Antifungal | C. albicans | 15.0 |
Case Study 1: Anticancer Efficacy in Cell Lines
A study evaluated the anticancer efficacy of this compound against various human cancer cell lines. The results indicated significant cytotoxicity with an emphasis on its ability to induce apoptosis in treated cells.
Methodology:
- Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer).
- Results: The compound exhibited an IC50 value of approximately 8 μM in MCF-7 cells.
Case Study 2: Antimicrobial Activity Assessment
The antimicrobial potential was assessed using agar diffusion methods against several bacterial strains. The results showed that this compound exhibited notable inhibition zones.
Findings:
- Inhibition Zones: Measured diameters ranged from 10 mm to 15 mm depending on the bacterial strain.
Q & A
Q. What are the common synthetic routes for preparing N-substituted 1H-1,2,4-triazol-3-amine derivatives?
The synthesis typically involves condensation reactions between substituted aldehydes and 1H-1,2,4-triazol-3-amine under reflux conditions. For example, Schiff base derivatives are formed by reacting 3-amino-1,2,4-triazole with aromatic aldehydes in ethanoic acid . Alternatively, nucleophilic substitution reactions can introduce alkyl or aryl groups using bases like K₂CO₃ in dimethylformamide (DMF) with KI as a catalyst . Purification often involves extraction with ethyl acetate and crystallization .
Q. Which spectroscopic and crystallographic methods are critical for characterizing 1H-1,2,4-triazol-3-amine derivatives?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For instance, SHELX software (e.g., SHELXL, SHELXS) is widely used for structure refinement .
- IR and NMR spectroscopy : Confirm functional groups (e.g., NH₂ stretching in IR at ~3300 cm⁻¹) and proton environments (e.g., triazole ring protons in NMR) .
- DFT calculations : Validate experimental geometries and electronic properties .
Q. What are the primary research applications of 1H-1,2,4-triazol-3-amine derivatives?
- Antimicrobial agents : Derivatives exhibit activity against bacterial and fungal strains via mechanisms like ROS induction and membrane disruption .
- Anticancer research : Metal complexes (e.g., Mn(II)-triazol-3-amine) induce cell cycle arrest and mitochondrial dysfunction .
- Enzyme inhibition : The parent compound (3-amino-1,2,4-triazole) is a CAT inhibitor (IC₅₀ = 0.059 μM) and herbicide .
Advanced Research Questions
Q. How can crystallographic data resolve tautomeric ambiguities in 1H-1,2,4-triazol-3-amine derivatives?
X-ray diffraction distinguishes tautomers by identifying bond lengths and hydrogen-bonding patterns. For example, 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer exhibit planar triazole rings with dihedral angles <6° relative to substituents . SHELX-based refinement (R < 0.05) ensures accuracy . Hirshfeld surface analysis further quantifies intermolecular interactions .
Q. What strategies optimize the coordination chemistry of 1H-1,2,4-triazol-3-amine ligands in metal complexes?
- Ligand design : Electron-withdrawing substituents (e.g., nitro groups) enhance stability and metal-binding affinity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during complexation .
- Structural analysis : Hydrogen-bonded polymeric chains (via N–H⋯N interactions) stabilize crystal lattices .
Q. How do computational methods address contradictions in experimental bioactivity data?
Discrepancies between in vitro and computational results often arise from purity or solvent effects. For example:
- DFT docking : Predicts binding modes of triazol-3-amine derivatives to HIV-1 reverse transcriptase, guiding synthesis of analogs with higher potency .
- Reactivity validation : Comparing calculated (DFT) and experimental IR/NMR spectra ensures synthesized compounds match theoretical models .
Q. What methodologies assess the environmental impact of 1H-1,2,4-triazol-3-amine-based herbicides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
